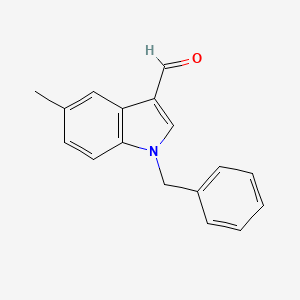

1-benzyl-5-methyl-1H-indole-3-carbaldehyde

Descripción general

Descripción

1-Benzyl-5-methyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C17H15NO . It is used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, in Nazarov type electrocyclization, in the preparation of inhibitors of Bcl-2 family of proteins, and for Mannich type coupling with aldehydes and secondary amines .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 1-benzyl-5-methyl-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules and play a vital role as precursors for the synthesis of various heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde consists of a benzyl group attached to the 1-position of an indole ring, a methyl group attached to the 5-position, and a carbaldehyde group attached to the 3-position .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are known to undergo C–C and C–N coupling reactions and reductions . They are also used in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

The molecular weight of 1-benzyl-5-methyl-1H-indole-3-carbaldehyde is 249.31 . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.Aplicaciones Científicas De Investigación

Proteomics Research

1-benzyl-5-methyl-1H-indole-3-carbaldehyde: is utilized in proteomics research as a biochemical tool . Its molecular structure allows for the study of protein interactions and functions, which is crucial in understanding biological processes and disease mechanisms.

Antiviral Agents

Indole derivatives, including 1-benzyl-5-methyl-1H-indole-3-carbaldehyde , have shown potential as antiviral agents . They are explored for their efficacy against various viruses, contributing to the development of new antiviral drugs.

Anticancer Research

This compound is investigated for its anticancer properties. Indole derivatives are known to possess biological activities that can be harnessed to develop novel anticancer therapies .

Multicomponent Reactions (MCRs)

In organic synthesis, 1-benzyl-5-methyl-1H-indole-3-carbaldehyde serves as a precursor in multicomponent reactions. These reactions are valuable for constructing complex molecules efficiently and sustainably .

Inhibitors of Bcl-2 Family Proteins

The compound is used in the preparation of inhibitors targeting the Bcl-2 family of proteins, which play a significant role in the regulation of apoptosis. This has implications for treating diseases where apoptosis is dysregulated, such as cancer .

Chemical Engineering Processes

In chemical engineering, 1-benzyl-5-methyl-1H-indole-3-carbaldehyde is involved in processes like Nazarov type electrocyclization, which is important for the synthesis of various cyclic compounds .

Materials Science

The compound’s derivatives are used in materials science for the synthesis of new materials with potential applications in electronics, photonics, and as functional coatings .

Environmental Science

Indole derivatives, including 1-benzyl-5-methyl-1H-indole-3-carbaldehyde , are studied for their role in environmental science. They may contribute to the development of new methods for environmental protection and remediation .

Mecanismo De Acción

Target of Action

1-Benzyl-5-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to interact with multiple receptors, making them valuable for developing new biologically active compounds . This compound has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological activities . The interaction of this compound with its targets can result in changes at the molecular and cellular levels, contributing to its biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Given its use in the preparation of various inhibitors , it may have potential therapeutic applications

Direcciones Futuras

The recent advances in 1H-indole-3-carbaldehyde chemistry, including the synthesis of its derivatives like 1-benzyl-5-methyl-1H-indole-3-carbaldehyde, highlight the potential for further exploitation in the assembly of pharmaceutically interesting scaffolds . The inherent functional groups in these compounds can undergo various reactions, offering access to complex molecules and diverse functional groups . This opens up numerous possibilities for future research and applications in medicinal and pharmaceutical chemistry.

Propiedades

IUPAC Name |

1-benzyl-5-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-7-8-17-16(9-13)15(12-19)11-18(17)10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFBXYXXTBILIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218282 | |

| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

1134334-45-4 | |

| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)

![3-(Benzylamino)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293011.png)

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)